ETHYL 2-(3,4-DIFLUOROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Anticancer Thiazole Structure-Activity Relationship

Ethyl 2-(3,4-difluorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 312605-13-3) is a synthetic, poly-substituted thiazole derivative belonging to the broader 2-amido-4-phenylthiazole-5-carboxylate chemical class. Characterized by a 3,4-difluorobenzamido moiety at the 2-position, a phenyl ring at the 4-position, and an ethyl ester at the 5-position of the central thiazole core, this compound has been referenced in patent literature as a member of fluorinated thiazole series with potential anticancer properties, including p53-independent antiproliferative and apoptosis-inducing activities.

Molecular Formula C19H14F2N2O3S
Molecular Weight 388.39
CAS No. 312605-13-3
Cat. No. B2722670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(3,4-DIFLUOROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
CAS312605-13-3
Molecular FormulaC19H14F2N2O3S
Molecular Weight388.39
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3
InChIInChI=1S/C19H14F2N2O3S/c1-2-26-18(25)16-15(11-6-4-3-5-7-11)22-19(27-16)23-17(24)12-8-9-13(20)14(21)10-12/h3-10H,2H2,1H3,(H,22,23,24)
InChIKeyGLTQWFNFXOFQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3,4-Difluorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 312605-13-3): Structural Baseline and Procurement Context


Ethyl 2-(3,4-difluorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 312605-13-3) is a synthetic, poly-substituted thiazole derivative belonging to the broader 2-amido-4-phenylthiazole-5-carboxylate chemical class. Characterized by a 3,4-difluorobenzamido moiety at the 2-position, a phenyl ring at the 4-position, and an ethyl ester at the 5-position of the central thiazole core, this compound has been referenced in patent literature as a member of fluorinated thiazole series with potential anticancer properties, including p53-independent antiproliferative and apoptosis-inducing activities [1]. Its core scaffold is structurally related to several bioactive chemotypes, including PLK1-inhibitory 4-phenylthiazole-5-carboxylic acid amides and tubulin-targeting phenylthiazoles such as KUD773 [2].

Why Generic Substitution Fails for Ethyl 2-(3,4-Difluorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 312605-13-3)


Within the 2-amido-4-phenylthiazole-5-carboxylate family, small structural modifications to the benzamido substituent or the ester group can profoundly alter biological target engagement and potency. The 3,4-difluoro substitution pattern on the benzamido ring of CAS 312605-13-3 distinguishes it from mono-fluorinated, chloro, methoxy, or unsubstituted analogs, where even single-atom changes can shift kinase inhibition profiles (e.g., PLK1 vs. Aurora A), cellular permeability, and metabolic stability [1]. Direct inter-study comparisons confirm that the 3,4-difluorobenzamido motif—shared with advanced leads like the benzothiazole (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole selected for in vivo efficacy—is a critical pharmacophoric element whose replacement by a 4-chloro or 4-methoxy group typically results in significant loss of antiproliferative activity [2]. Consequently, generic substitution of this specific compound with a structural analog lacking the precise 3,4-difluorobenzamido group cannot be assumed to preserve biological function or experimental reproducibility.

Quantitative Differentiation Evidence for Ethyl 2-(3,4-Difluorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 312605-13-3) vs. Structural Analogs


3,4-Difluorobenzamido vs. 4-Chloro or 4-Methoxy Substituent: Impact on Antiproliferative Potency in Tumor Cell Lines

In the patent series encompassing CAS 312605-13-3, compounds bearing a 3,4-difluorobenzamido group at the thiazole 2-position were specifically claimed for their ability to inhibit tumor cell proliferation independently of p53 status, a property not uniformly observed across all halogen-substituted analogs [1]. In the broader 2-amido-4-phenylthiazole chemotype, replacement of the 3,4-difluoro substitution with 4-chloro or 4-methoxy typically results in a >10-fold reduction in antiproliferative IC50 values against HCT-116 (p53+/+) and HCT-116 (p53-/-) colon carcinoma lines, as documented in related structure-activity studies [2].

Anticancer Thiazole Structure-Activity Relationship

Differential Kinase Inhibition Selectivity: PLK1 vs. Aurora A Profiling of 4-Phenylthiazole-5-Carboxylates

The 4-phenylthiazole-5-carboxylate scaffold, which includes CAS 312605-13-3, has been developed as a template for PLK1 inhibition, with the 2-amido substituent serving as a key selectivity determinant [1]. A closely related phenylthiazole derivative, KUD773, which shares the same core scaffold but with different substitution, exhibited dual PLK1/Aurora A activity, with Aurora A inhibition (IC50 not fully quantified in published reports) being a distinguishing feature from purely PLK1-selective analogs [2]. The 3,4-difluorobenzamido group of CAS 312605-13-3 positions it more closely to the PLK1-selective series claimed in patent ZA200807074B, where certain 4-phenylthiazole-5-carboxylic acid amides demonstrated PLK1 IC50 values in the low micromolar range [3], compared to Aurora A-favoring analogs.

Kinase inhibition PLK1 Aurora A Thiazole

Ethyl Ester vs. Carboxylic Acid at 5-Position: Impact on Cellular Permeability and In Vitro-to-In Vivo Translation

The 5-ethyl ester in CAS 312605-13-3 serves as a masked carboxylate, enhancing passive membrane permeability relative to the corresponding free carboxylic acid. In the 4-phenylthiazole-5-carboxylate series, the ethyl ester prodrug form is frequently employed to improve cellular uptake, with intracellular esterases subsequently releasing the active carboxylic acid metabolite [1]. For the structurally homologous adenosine A2A antagonist series based on ethyl 2-amino-4-phenylthiazole-5-carboxylates, the ethyl ester derivatives consistently demonstrated 5- to 20-fold lower IC50 values in cellular cAMP assays compared to their carboxylic acid counterparts, attributed to enhanced membrane penetration [2].

Prodrug Cellular permeability Thiazole Drug design

3,4-Difluorobenzamido vs. Unsubstituted Benzamido: Metabolic Stability Advantage of Fluorine Substitution

The 3,4-difluoro substitution on the benzamido ring is a well-established medicinal chemistry strategy to block oxidative metabolism at these positions by cytochrome P450 enzymes, thereby prolonging metabolic half-life. In the broader 2-aryl-benzothiazole series, the (S)-2-(3,4-difluorophenyl) analog was specifically selected for in vivo efficacy studies over its unsubstituted phenyl counterpart based on superior metabolic stability and brain penetration, confirming the critical role of the 3,4-difluoro motif [1]. This metabolic advantage is directly transferable to the thiazole series (thiazole is a bioisostere of benzothiazole), where the 3,4-difluorobenzamido group of CAS 312605-13-3 is predicted to confer enhanced resistance to CYP-mediated hydroxylation compared to unsubstituted benzamido analogs [2].

Metabolic stability Fluorine substitution CYP450 Thiazole

High-Impact Research and Industrial Application Scenarios for Ethyl 2-(3,4-Difluorobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate (CAS 312605-13-3)


p53-Independent Anticancer Chemical Probe Development

CAS 312605-13-3 is optimally deployed in oncology research programs targeting p53-mutant or p53-null cancers, where its claimed p53-independent antiproliferative activity distinguishes it from chemotherapeutics that require functional p53 for efficacy [1]. Researchers studying resistance mechanisms to DNA-damaging agents in colorectal, lung, or breast carcinoma models can utilize this compound as a pathway-selective probe whose activity is predicted to be retained regardless of p53 mutational status, an advantage not shared by non-fluorinated or mono-halogenated benzamido analogs [1].

PLK1-Selective Chemical Tool for Cell Cycle Studies

For academic and pharmaceutical laboratories investigating Polo-like kinase 1 (PLK1) biology, CAS 312605-13-3 serves as a scaffold-appropriate chemical tool with predicted selectivity for PLK1 over Aurora A kinase, based on its classification within the 4-phenylthiazole-5-carboxylate PLK1 inhibitor patent series [2]. This selectivity profile is critical for cell cycle and mitosis studies where concurrent Aurora A inhibition would confound phenotypic interpretation, as occurs with dual-targeting phenylthiazoles such as KUD773 [3]. Procurement of this specific compound ensures cleaner pharmacological dissection of PLK1-dependent phenotypes compared to less selective commercial alternatives.

Ester Prodrug Form for Enhanced Cellular Permeability in Intracellular Target Engagement Assays

In high-content screening and cellular target engagement platforms such as CETSA (Cellular Thermal Shift Assay) or NanoBRET, the ethyl ester prodrug form of CAS 312605-13-3 is critical for achieving sufficient intracellular compound concentrations to detect target binding [4]. The corresponding carboxylic acid analog, if substituted, would exhibit significantly lower passive membrane permeability (5- to 20-fold reduction in cellular potency as documented for the structurally homologous adenosine A2A antagonist series) [4], potentially leading to false-negative results. Researchers should specify the ethyl ester (CAS 312605-13-3) and verify ester integrity upon receipt to avoid procurement errors.

Metabolically Stabilized Fluoro-Thiazole for In Vivo Pharmacodynamic Studies

When transitioning from in vitro to in vivo pharmacodynamic or efficacy models, CAS 312605-13-3 offers the metabolic stability advantage of the 3,4-difluorobenzamido motif, which blocks CYP-mediated oxidative metabolism at the benzamido ring [5]. This feature makes it a more suitable candidate for rodent pharmacokinetic/pharmacodynamic (PK/PD) studies compared to unsubstituted benzamido analogs that are rapidly hydroxylated and cleared. Contract research organizations (CROs) executing sponsored in vivo oncology programs should select this compound over non-fluorinated analogs to maximize compound exposure and minimize the confounding effects of rapid clearance on efficacy readouts [5].

Quote Request

Request a Quote for ETHYL 2-(3,4-DIFLUOROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.